2-(Thiomorpoline-4-sulfonyl)-benzoic acid methyl ester
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Overview
Description
2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester, also known as methyl 2-(thiomorpholine-4-sulfonyl)benzoate, is a chemical compound with the molecular formula C12H15NO4S2 and a molecular weight of 301.38 g/mol . This compound belongs to the categories of aliphatic cyclic structures, aliphatic heterocycles, aromatic heterocycles, heterocyclic compounds, tertiary amines, esters, aromatic cyclic structures, and sulfonamides .
Preparation Methods
The synthesis of 2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester typically involves the reaction of thiomorpholine with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product’s purity and quality .
Chemical Reactions Analysis
2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like triethylamine, and specific temperature and pressure conditions to optimize the reaction yield . The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester can be compared with other similar compounds, such as:
4-(2-Methyl-thiomorpholine-4-sulfonyl)-phenylamine: This compound has a similar thiomorpholine-4-sulfonyl group but differs in its aromatic ring structure.
2-(Thiomorpholine-4-sulfonyl)aniline: This compound also contains the thiomorpholine-4-sulfonyl group but has an aniline moiety instead of a benzoic acid ester.
The uniqueness of 2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
902137-96-6 |
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Molecular Formula |
C12H15NO4S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
methyl 2-thiomorpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C12H15NO4S2/c1-17-12(14)10-4-2-3-5-11(10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
ZVTRZXXJOIIHJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCSCC2 |
Origin of Product |
United States |
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